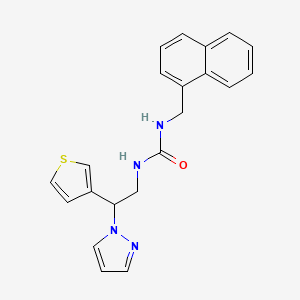
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Coupling of the pyrazole derivative with a thiophene-containing reagent, possibly through a cross-coupling reaction like Suzuki or Stille coupling.
- Reaction conditions: use of palladium catalysts, base, and appropriate solvents.
Attachment of the Naphthalene Group:
- The naphthalene moiety can be introduced via a nucleophilic substitution reaction or through a Friedel-Crafts alkylation.
- Reaction conditions: use of Lewis acids like AlCl₃ or FeCl₃.
Formation of the Urea Linkage:
- The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage.
- Reaction conditions: mild heating and use of solvents like dichloromethane.
Industrial Production Methods: Industrial production would scale up these reactions, optimizing for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Pyrazole Moiety:
- Starting with a suitable precursor such as hydrazine and an α,β-unsaturated ketone to form the pyrazole ring.
- Reaction conditions: reflux in ethanol or another suitable solvent.
化学反应分析
Types of Reactions: 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like hydrogen gas over palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: m-CPBA, H₂O₂.
Reduction: Pd/C, H₂ gas, NaBH₄.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts alkylation reagents.
Major Products:
- Oxidized thiophene derivatives.
- Reduced amine derivatives.
- Substituted naphthalene derivatives.
科学研究应用
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Pathways Involved: Could involve pathways related to cell proliferation, apoptosis, or metabolic regulation.
相似化合物的比较
1-(2-(1H-pyrazol-1-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea: Lacks the thiophene group, potentially altering its biological activity.
1-(2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea: Lacks the pyrazole group, which may affect its binding affinity and specificity.
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)urea: Lacks the naphthalene group, possibly impacting its overall stability and solubility.
Uniqueness: The presence of all three functional groups (pyrazole, thiophene, and naphthalene) in 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea makes it unique, potentially offering a combination of properties not found in simpler analogs. This structural complexity can lead to diverse biological activities and applications.
属性
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c26-21(22-13-17-7-3-6-16-5-1-2-8-19(16)17)23-14-20(18-9-12-27-15-18)25-11-4-10-24-25/h1-12,15,20H,13-14H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIIDGXVBRHTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=CSC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2755379.png)
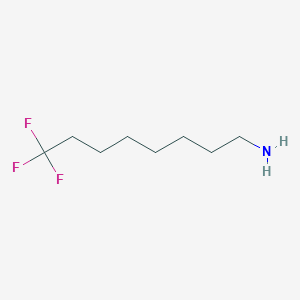
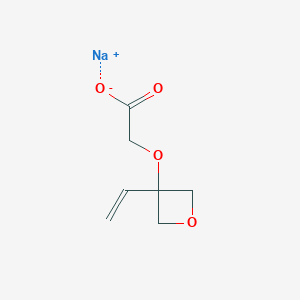
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2755384.png)
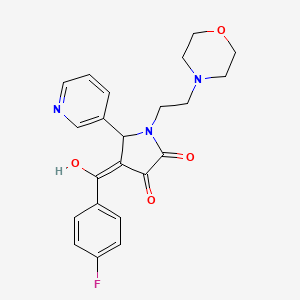
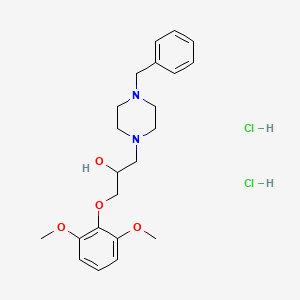
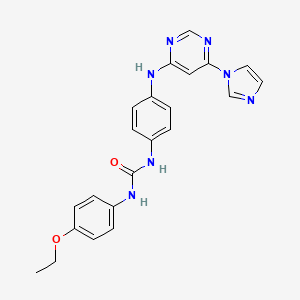
![4-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2755388.png)
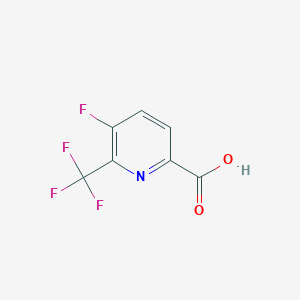
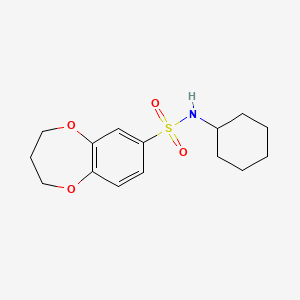
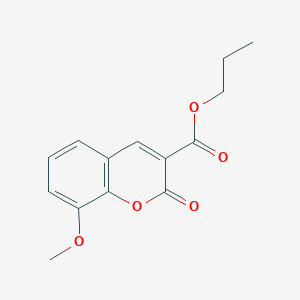
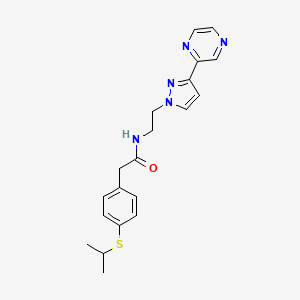
![2-[(3-oxobutan-2-yl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B2755399.png)
![2-((3,6-Dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2755400.png)
